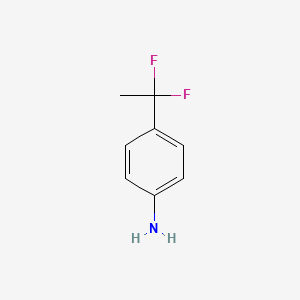

4-(1,1-Difluoroethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSZIKBHBCDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1,1 Difluoroethyl Aniline and Analogues

Direct Difluoroethylation of Aromatic Systems

Direct C-H difluoroethylation of aromatic compounds represents a highly atom-economical and efficient strategy for the synthesis of molecules like 4-(1,1-difluoroethyl)aniline. Various innovative methods have emerged, bypassing the need for pre-functionalized starting materials.

Reductive Coupling Protocols Utilizing 1,1-Difluoroethyl Chloride

Recent advancements have led to the development of reductive cross-coupling reactions for the synthesis of difluoroethylated arenes. While specific examples detailing the direct use of 1,1-difluoroethyl chloride for the synthesis of this compound are not extensively documented in the provided results, related methodologies offer significant promise. For instance, nickel-catalyzed reductive cross-coupling of aryl halides with fluoroalkyl halides has been established as a viable route. bohrium.com Furthermore, palladium-catalyzed reductive coupling of phenols with anilines demonstrates the potential of reductive coupling strategies in C-N bond formation, a reaction class that could potentially be adapted for C-C bond formation with suitable fluoroalkyl sources. nih.gov

Photoinduced Catalytic Difluoroalkylation Strategies for Anilines

Photoinduced methods have emerged as powerful, mild, and often transition-metal-free approaches for the difluoroalkylation of anilines. nih.govacs.org These strategies can proceed through different mechanisms, including the use of an organic photocatalyst or the formation of an electron donor-acceptor (EDA) complex. acs.orgnih.gov

In one approach, a visible-light organophotocatalytic system employing a photocatalyst like Eosin Y can effectively promote the difluoroalkylation of anilines. acs.orgdntb.gov.ua This method demonstrates good functional group tolerance, accommodating electron-rich and moderately electron-withdrawing groups on the aniline (B41778) ring. nih.gov The reaction is believed to proceed via an oxidative quenching cycle of the photocatalyst.

Alternatively, the formation of an EDA complex between an aniline and a difluoroalkylating agent, such as ethyl difluoroiodoacetate, can be exploited. nih.govacs.org Simple photoexcitation of this complex can lead to the formation of difluoroalkylated anilines in good yields. acs.org This catalyst-free approach is particularly effective for electron-rich anilines. nih.gov Mechanistic studies suggest the involvement of radical intermediates, as the reaction is inhibited by radical scavengers like TEMPO. acs.org

A study on the photoinduced difluoroalkylation of various N,N-dimethylanilines demonstrated the broad applicability of these methods. The results are summarized in the table below.

| Entry | Substrate | Product | Yield (%) |

| 1 | N,N-dimethylaniline | 4-(1,1-difluoroethyl)-N,N-dimethylaniline | 75 |

| 2 | 4-bromo-N,N-dimethylaniline | 4-bromo-2-(1,1-difluoroethyl)-N,N-dimethylaniline | 68 |

| 3 | 4-chloro-N,N-dimethylaniline | 4-chloro-2-(1,1-difluoroethyl)-N,N-dimethylaniline | 72 |

| 4 | 4-iodo-N,N-dimethylaniline | 2-(1,1-difluoroethyl)-4-iodo-N,N-dimethylaniline | 65 |

| 5 | N,N-dimethyl-[1,1'-biphenyl]-4-amine | 3-(1,1-difluoroethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine | 64-68 |

| 6 | 4-methoxy-N,N-dimethylaniline | 2-(1,1-difluoroethyl)-4-methoxy-N,N-dimethylaniline | 85 (mono-alkyated), plus bis-alkyated product |

Reaction conditions varied, including the use of Eosin Y as a photocatalyst or the formation of an EDA complex. acs.orgnih.gov

Transition-Metal-Catalyzed Approaches for C-CF2CH3 Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, and various metals have been successfully employed to forge the C-CF2CH3 bond. beilstein-journals.orgnih.govnih.gov These methods often offer high efficiency and selectivity.

Copper-catalyzed reactions have proven effective for the introduction of difluoroalkyl groups. beilstein-journals.orgrsc.org For instance, copper has been used to catalyze the C-H difluoroacetylation–cycloamidation of anilines with ethyl bromodifluoroacetate, leading to the formation of 3,3-difluoro-2-oxindoles, where the amino group acts as a directing group. mdpi.com This highlights the potential of copper to mediate reactions at the ortho position of anilines. While not a direct synthesis of this compound, this methodology showcases the utility of copper in activating C-H bonds in aniline derivatives for difluoroalkylation.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. bohrium.com Nickel-catalyzed methods have been developed for the C-N cross-coupling of primary heteroarylamines and (hetero)aryl chlorides, demonstrating its utility in forming bonds to nitrogen. bohrium.com More directly relevant is the development of nickel-catalyzed 2,2-difluoroethylation of (hetero)aryl halides using 2-chloro-1,1-difluoroethane. bohrium.com This indicates the potential for nickel to catalyze the formation of the desired C-CF2CH3 bond. Furthermore, nickel-catalyzed radical aminodifluoroalkylation of unactivated alkenes has been developed to construct various difluoroalkylated N-containing heterocycles. bohrium.com

Dual catalytic systems, where two different metal catalysts operate synergistically or sequentially, can enable transformations that are challenging for a single catalyst. thieme-connect.desci-hub.seacs.org Rhodium/palladium dual catalysis, in particular, has been applied in various organic syntheses. thieme-connect.de While a specific application for the direct synthesis of this compound is not detailed in the provided search results, the principles of dual catalysis offer a promising avenue for future research. For instance, one metal could activate the aniline C-H bond while the other activates the difluoroethyl source, facilitating a cross-coupling event. Rhodium catalysts are known to be effective promoters for C-H bond activation. sigmaaldrich.com

Indirect Synthetic Routes via Fluorinated Intermediates

Indirect methods for the synthesis of this compound often involve the use of pre-fluorinated building blocks or the in-situ generation of reactive fluorinated species. These strategies provide alternative pathways that can overcome challenges associated with direct fluorination.

Application of Difluorocarbene Precursors in Aniline Functionalization

Difluorocarbene (:CF2) is a versatile intermediate for introducing the difluoromethyl or difluoromethylene group. cas.cn While direct difluoromethylation of anilines can be challenging, the reaction of difluorocarbene with suitable aniline derivatives can lead to the formation of precursors for this compound. The generation of difluorocarbene from various precursors, such as sodium chlorodifluoroacetate (ClCF2CO2Na), under thermal or basic conditions allows for its reaction with nucleophiles. cas.cnnih.gov The interaction of difluorocarbene with the nitrogen atom of aniline or its derivatives can initiate a cascade of reactions, ultimately leading to the desired product. The electrophilic nature of difluorocarbene makes it reactive towards electron-rich anilines. cas.cn

Cascade Reactions Involving Difluorocarbene Trapping for Heterocycle Synthesis (e.g., 2-fluoroindoles)

A notable application of difluorocarbene chemistry is in the synthesis of fluorinated heterocycles, which can be precursors or analogues of functionalized anilines. For instance, the reaction of ortho-vinylanilines with a difluorocarbene source can trigger a cascade reaction to produce 2-fluoroindoles. nih.gov In this process, the tertiary amine of the aniline derivative reacts with in-situ generated difluorocarbene to form an ammonium (B1175870) salt intermediate. nih.gov An intramolecular Michael addition of the resulting difluoromethyl anion onto the vinyl group, followed by subsequent bond cleavages and rearrangements, leads to the formation of the 2-fluoroindole framework. nih.gov This strategy highlights the potential of difluorocarbene in complex molecule synthesis starting from readily available aniline derivatives. nih.gov

Transformations of Unsaturated Nucleosides to 1,1-Difluoroethyl Derivatives

The synthesis of 1,1-difluoroethyl derivatives has also been explored in the context of nucleoside chemistry, which can provide insights applicable to aniline systems. The addition of difluorocarbene to 4',5'-unsaturated nucleosides has been shown to produce difluorospirocyclopropane nucleosides. researchgate.net Subsequent chemical transformations of these intermediates can lead to the formation of a 4'-(1,1-difluoroethyl)-3',4'-unsaturated nucleoside derivative. researchgate.net This occurs through radical-mediated opening of the difluorocyclopropane ring. researchgate.net While not a direct synthesis of this compound, this methodology demonstrates the principle of constructing the 1,1-difluoroethyl group through the manipulation of difluorocarbene adducts of unsaturated systems.

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted aniline derivatives. Modern synthetic methods like multicomponent reactions and C-H functionalization offer powerful tools to control the placement of the 1,1-difluoroethyl group.

Multicomponent Reactions (e.g., Ugi Reaction with Difluorinated Building Blocks)

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly constructing complex molecules from simple starting materials. d-nb.infojsynthchem.com By employing a difluorinated building block, such as 2,2-difluoro-2-(phenylthio)acetic acid, it is possible to synthesize pseudopeptides containing a difluoromethylene group. d-nb.infobeilstein-journals.org The reaction typically involves an amine (like a substituted aniline), a carbonyl compound, an isocyanide, and a carboxylic acid. d-nb.info The resulting Ugi product can then undergo further transformations, such as desulfanylation, to yield a difluoromethyl-containing structure. d-nb.infobeilstein-journals.org This approach allows for the incorporation of diverse aniline derivatives and other components, leading to a wide range of potential products. d-nb.infobeilstein-journals.org

Table 1: Synthesis of Difluoromethylene-Containing Pseudopeptides via Ugi Reaction This table is interactive. You can sort and filter the data.

| Aniline Derivative | Benzaldehyde Derivative | Isocyanide | Yield of Ugi Product (%) | Yield of Desulfanylated Product (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | (Isocyanomethyl)benzene | 85 | 82 | d-nb.info |

| 4-Methoxyaniline | Benzaldehyde | (Isocyanomethyl)benzene | 88 | 85 | d-nb.info |

| 4-Chloroaniline | Benzaldehyde | (Isocyanomethyl)benzene | 82 | 80 | d-nb.info |

| Aniline | 4-Chlorobenzaldehyde | (Isocyanomethyl)benzene | 86 | 83 | d-nb.info |

| Aniline | Benzaldehyde | Cyclohexyl isocyanide | 80 | 78 | d-nb.info |

C-H Functionalization for Gem-Difluoro Olefin Introduction

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for introducing functional groups into organic molecules. A practical approach for the introduction of a gem-difluoroolefin group onto electron-rich aniline derivatives has been developed using a copper(I) iodide (CuI) catalyst. acs.orgacs.org This method proceeds via a direct C-H functionalization at the para-position of the aniline, followed by an HF elimination reaction. acs.org Notably, the aniline derivative itself plays a dual role, acting as both the substrate and a basic promoter for the elimination step. acs.org This reaction selectively provides the desired gem-difluoroolefins in high yields, which can then be reduced to the corresponding 1,1-difluoroethyl group. The reaction is tolerant of various substituents on the aniline ring and the nitrogen atom. acs.org

Table 2: Copper-Catalyzed Gem-Difluoroolefination of Aniline Derivatives This table is interactive. You can sort and filter the data.

| Aniline Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| N,N-Dimethylaniline | N,N-Dimethyl-4-(2,2-difluorovinyl)aniline | 85 | acs.org |

| N,N-Diethylaniline | N,N-Diethyl-4-(2,2-difluorovinyl)aniline | 82 | acs.org |

| N-Methyl-N-phenylaniline | 4-(2,2-Difluorovinyl)-N-methyl-N-phenylaniline | 78 | acs.org |

| 3-Methoxy-N,N-dimethylaniline | 4-(2,2-Difluorovinyl)-3-methoxy-N,N-dimethylaniline | 75 | acs.org |

| N,N,3-Trimethylaniline | 4-(2,2-Difluorovinyl)-N,N,3-trimethylaniline | 88 | acs.org |

Synthesis of Aryl α,α-Difluoroethyl Thioethers

A notable method for preparing aryl α,α-difluoroethyl thioethers (ArSCF₂CH₃) has been developed, which also extends to the synthesis of aryl α,α-difluoroethyl oxygen ethers. dntb.gov.uanih.gov This synthetic strategy provides access to novel structural motifs for organic chemistry. dntb.gov.ua The process often begins with ethynyl (B1212043) aryl thioethers, which are then converted to the corresponding α,α-difluoroethyl thioethers by treatment with hydrofluoric acid in pyridine (B92270) (HF·Pyr). rsc.org This reaction typically requires an excess of the fluorinating agent for efficient conversion. rsc.org

For instance, the synthesis of various aryl α,α-difluoroethyl thioethers has been demonstrated with good yields, although substrates with nitro groups showed poorer conversion. rsc.org However, the resulting nitro-substituted aryl α,α-difluoroethyl thioether can be efficiently reduced to the corresponding aniline derivative using stannous chloride (SnCl₂) and hydrochloric acid (HCl), highlighting the stability of the difluoroethyl thioether group under acidic conditions. rsc.org The resulting aryl bromide derivatives of these thioethers can then undergo further modifications through cuprate (B13416276) and palladium cross-coupling reactions. rsc.org

This methodology offers a pathway to new building blocks that can be incorporated into analogues of established drugs. nih.gov Studies on the physical properties of these motifs, such as their partition coefficient (Log P), indicate that they are significantly more polar than their trifluoromethyl ether counterparts, making them attractive for the discovery of new bioactive compounds. researchgate.net

Methodological Advancements in Reaction Optimization and Scale-Up

The efficient synthesis of this compound and related compounds on a larger scale necessitates careful optimization of reaction conditions. This includes the selection of appropriate solvent systems, the use of co-catalysts, and precise control over reaction parameters to maximize yield and selectivity. smolecule.com

The choice of solvent can have a profound impact on the outcome of fluorination and subsequent reactions. In the synthesis of related fluorinated compounds, the solvent system has been shown to significantly affect selectivity. rsc.org For the synthesis of secondary anilines from nitroarenes, the choice of alcohol as a solvent is critical; for example, isopropanol (B130326) is preferred over ethanol (B145695) to avoid the formation of N-ethylated byproducts. mdpi.com In photocatalytic amination of aryl halides, a mixture of methanol (B129727) and water was found to be optimal. cam.ac.uk

Co-catalysts play a crucial role in enhancing reaction efficiency and selectivity. In the hydrothiolation of gem-difluoroalkenes, aniline additives like p-aminoacetophenone have been identified as effective co-catalysts that improve both yield and regioselectivity. nih.gov For the synthesis of β-fluorinated carboxylic acids, the presence of silver oxide (Ag₂O) and pivalic acid was found to be essential. beilstein-journals.org The use of cobalt-based dual-atomic-site catalysts has also shown to greatly enhance activity and selectivity in Fischer-Tropsch synthesis, a principle that can be applied to other catalytic processes. iphy.ac.cn

Table 1: Effect of Aniline Additives on Reaction Yield and Selectivity

| Additive | Conversion (%) | Selectivity (Product:Byproduct) | Yield (%) |

|---|---|---|---|

| None | 45 | 19:1 | 45 |

| p-Aminoacetophenone | >95 | >20:1 | >95 |

| K₂CO₃ | - | - | - |

Data derived from studies on the hydrothiolation of gem-difluoroalkenes, demonstrating the positive impact of aniline additives. nih.gov

Precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry is fundamental to achieving high yields and selectivity. acs.org For instance, in the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, optimizing the catalyst loading and reaction time was crucial for an efficient process. sci-hub.se

In the context of photocatalytic reactions, the wavelength of the light source is a critical parameter. For the difluoroalkylation of anilines, a 427 nm LED lamp was found to provide the highest yield. nih.govacs.org Similarly, for the photocatalytic amination of aryl halides, irradiation at 447 nm was optimal. cam.ac.uk Temperature also plays a significant role; for example, in the synthesis of N-substituted anilines, a two-stage temperature process is employed to first facilitate imine formation at a lower temperature (40 °C) and then the final product at a higher temperature (80 °C). mdpi.com

Table 2: Optimization of Reaction Conditions for Photocatalytic Difluoroalkylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Light Source | 427 nm Kessil Lamp | Highest |

| Light Source | 456 nm Kessil Lamp | Lower |

| Catalyst | Eosin Y (1 mol %) | - |

| Solvent | DMF | - |

| Reaction Time | 24 hours | - |

Table illustrates the importance of light source wavelength in maximizing product yield in photocatalytic reactions. acs.org

The purification of fluorinated anilines is a critical step to ensure the final product meets the required purity standards. Common techniques include distillation, crystallization, and chromatography. smolecule.com

For the purification of 4-fluoro-N-isopropyl aniline, a method involving the addition of a dilute hydrochloric acid solution to the reaction product has been patented. This step removes unreacted 4-fluoroaniline (B128567) through separatory processing. google.com In the case of fluorinated aliphatic hydrocarbons containing acidic impurities like phosgene, treatment with a non-tertiary amine such as aniline can be effective. google.com

For more complex purification challenges, solid-phase extraction (SPE) and resin-based methods are employed. These techniques can be advantageous over traditional high-performance liquid chromatography (HPLC) as they can be less time-consuming and more amenable to automation. nih.gov For instance, a C18 Sep-Pak cartridge can be used to separate fluorinated precursors from unreacted starting materials. nih.gov In some cases, mechanochemical synthesis can yield products that are pure enough to not require any post-synthetic purification. mdpi.com The purification of difluoromethylated carbinols derived from anilines is typically achieved through column chromatography on silica (B1680970) gel. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 1,1 Difluoroethyl Aniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline portion of 4-(1,1-Difluoroethyl)aniline is central to its chemical identity, possessing a rich and varied reaction profile. The amino group (-NH₂) profoundly influences the reactivity of the attached benzene (B151609) ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution reactions. byjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, increasing the electron density at the ortho and para positions. byjus.com This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. byjus.commakingmolecules.com Consequently, reactions such as halogenation, nitration, and sulfonation typically occur at these positions. byjus.com However, in a strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which can lead to the formation of meta-substituted products during reactions like nitration. byjus.com

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring and a suitable leaving group. masterorganicchemistry.comlibretexts.org While this compound itself lacks a typical leaving group for a standard SNAr reaction, the electron-withdrawing nature of the 1,1-difluoroethyl group makes the aromatic ring more electrophilic. This electronic property would accelerate a NAS reaction if a leaving group (like a halide) were present on the ring, particularly at the ortho or para position relative to the withdrawing group. masterorganicchemistry.comlibretexts.org The N-arylation of aniline derivatives is a known application of nucleophilic aromatic substitution in organic synthesis. nih.gov The mechanism for NAS generally proceeds via a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 1: Reactivity of the Aniline Moiety in this compound

| Reaction Type | Directing Effect of -NH₂ | Influence of Reaction Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Ortho-, Para-directing and Activating | In strong acid, protonation to -NH₃⁺ leads to meta-direction and deactivation. byjus.com |

| Nucleophilic Aromatic Substitution (NAS) | Not directly applicable (no leaving group) | The electron-withdrawing 1,1-difluoroethyl group would facilitate NAS if a leaving group were present. masterorganicchemistry.comlibretexts.org |

Reactivity of the 1,1-Difluoroethyl Group

Electronic Influence of the Difluoroethyl Moiety on Aromatic Ring Reactivity

The 1,1-difluoroethyl group (-CF₂CH₃) exerts a strong electron-withdrawing inductive effect on the aromatic ring. smolecule.com This is due to the high electronegativity of the two fluorine atoms. This electronic perturbation leads to a decrease in electron density on the aromatic ring, making it less reactive towards electrophilic attack compared to non-fluorinated analogues. smolecule.com Conversely, this electron-withdrawing character enhances the ring's susceptibility to nucleophilic attack. masterorganicchemistry.com

The introduction of the CF₂CH₃ group is a strategy used in medicinal chemistry, as it can serve as a bioisostere for other groups like the methoxy (B1213986) group, potentially improving properties such as metabolic stability. cas.cnrsc.org The related difluoromethyl group (-CF₂H) has been shown to act as a hydrogen bond donor, a property that can influence molecular interactions. nih.govrsc.org The electron-withdrawing nature of the 1,1-difluoroethyl group also impacts the basicity of the aniline nitrogen, making it a weaker base compared to aniline itself.

Table 2: Influence of the 1,1-Difluoroethyl Group on Aromatic Reactivity

| Property | Effect | Consequence on Reactivity |

|---|---|---|

| Electronic Effect | Strong electron-withdrawing (-I) | Deactivates the ring towards Electrophilic Aromatic Substitution. smolecule.com |

| Activates the ring towards Nucleophilic Aromatic Substitution (if a leaving group is present). masterorganicchemistry.com | ||

| Steric Effect | Introduces steric hindrance | Can influence the regioselectivity of substitution reactions. smolecule.com |

| Basicity | Reduces the basicity of the amino group | Affects salt formation and reactivity in acid-catalyzed reactions. |

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound reacts is crucial for controlling reaction outcomes and designing new synthetic methods. Various experimental techniques are employed to identify reaction intermediates and elucidate mechanisms.

Radical Trapping Studies for Intermediates Identification

Radical trapping experiments are a powerful tool for determining whether a reaction proceeds through a radical mechanism. acs.org These studies involve adding a radical scavenger (or "trapper") to the reaction mixture. If the reaction is inhibited or stopped, and an adduct between the scavenger and a proposed radical intermediate is detected, it provides strong evidence for the involvement of radical species. acs.orgnih.gov

Commonly used radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), 1,1-diphenylethene, and the Galvinoxyl free radical. acs.org In studies on the photoinduced difluoroalkylation of anilines, the addition of TEMPO or Galvinoxyl completely suppressed the formation of the desired product. acs.org Furthermore, analysis of the reaction mixture by techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) allowed for the detection of the difluoroalkylated-TEMPO adduct. acs.orgnih.gov These findings collectively support a mechanism that involves the generation of a difluoroalkyl radical during the reaction. acs.orgnih.gov Such experiments are critical for distinguishing between ionic, pericyclic, and radical pathways.

Table 3: Radical Trapping Experiments in Studies of Related Anilines

| Radical Trap | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| Galvinoxyl | Inhibition of product formation; detection of difluoroalkylated Galvinoxyl adduct. | Supports the generation of a difluoroalkyl radical intermediate. | acs.org |

| 1,1-Diphenylethene | Reaction was avoided; detection of difluoroalkylated scavenger products. | Confirms the presence of radical intermediates in the reaction pathway. | acs.org |

| TEMPO | Inhibition of product formation; detection of difluoroalkylated-TEMPO adduct. | Provides strong evidence for a radical-mediated mechanism. | acs.orgnih.gov |

Role of Palladium Difluorocarbene and Other Catalytic Species

The interaction of aniline derivatives with palladium catalysts is a cornerstone of modern synthetic chemistry. In the context of reactions involving difluorocarbene (:CF2), palladium complexes play a pivotal role in mediating the transfer of this highly reactive intermediate. The reactivity of the resulting palladium difluorocarbene species ([Pd]=CF2) is remarkably dependent on the oxidation state of the palladium center. nature.com

Research has shown that a controllable palladium-catalyzed difluorocarbene transfer reaction can be achieved using precursors like BrCF2PO(OEt)2. nature.com In these transformations, the nature of the palladium difluorocarbene intermediate dictates the reaction outcome. For instance, a [Pd(II)]=CF2 species is known to be highly unstable and electrophilic. nature.com Its electrophilicity is so pronounced that it can be trapped by nucleophiles such as aniline to form a [Pd(II)]=CNAr complex. nature.com This reactivity highlights the role of the aniline nitrogen as a nucleophile toward the electrophilic carbene carbon of the palladium complex.

Conversely, a [Pd(0)]=CF2 complex exhibits nucleophilic characteristics. nature.com This nucleophilic nature is demonstrated by its ability to react with water, a weak proton source, to generate a difluoromethyl palladium complex ([Pd(II)]-CF2H). nature.com The stabilization of these otherwise transient species often requires the use of bulky ligands, such as t-BuXantphos, which can prevent decomposition and facilitate their isolation and study. nature.com

The generation of palladium difluorocarbene intermediates is central to various synthetic transformations. For example, palladium-catalyzed difluoromethylation of arylboronic acids has been reported using chlorodifluoromethane (B1668795) as a difluorocarbene source. rsc.org These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org The choice of catalyst, ligands, and difluorocarbene precursor can be tailored to achieve specific synthetic goals, including the formation of difluoromethylated arenes. rsc.org

| Catalyst System | Difluorocarbene Precursor | Intermediate Species | Observed Reactivity with Anilines |

| Palladium(II) | BrCF2PO(OEt)2 | Electrophilic [Pd(II)]=CF2 | Trapped by aniline to form [Pd(II)]=CNAr nature.com |

| Palladium(0)/t-BuXantphos | [Pd(II)]-CF3 (reduced) | Nucleophilic [Pd(0)]=CF2 | Reacts with water; aniline reactivity not specified nature.com |

| Pd(dba)2/BrettPhos | TMSCF2H | Pd(0)/Pd(II) cycle intermediates | General difluoromethylation of aryl halides rsc.org |

| Palladium Catalyst | Chlorodifluoromethane | [Pd]=CF2 intermediate | Difluoromethylation of arylboronic acids rsc.org |

Proton Abstraction and HF Elimination Pathways

The presence of two fluorine atoms on the ethyl group of this compound makes the benzylic protons relatively acidic and renders the molecule susceptible to elimination reactions, specifically the loss of hydrogen fluoride (B91410) (HF). This reactivity is a common decomposition pathway for many fluoroorganic compounds.

While direct mechanistic studies on the HF elimination from this compound are not extensively detailed in the literature, analogous systems provide significant insight. For instance, the base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one has been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov This mechanism involves a two-step process:

Proton Abstraction: A base removes a proton from the carbon adjacent to the fluorine-bearing carbon, forming a carbanion intermediate.

Fluoride Elimination: The resulting carbanion then expels a fluoride ion to form a double bond.

The stability of the intermediate carbanion is a key factor in this pathway. In the case of this compound, the aniline ring can provide some resonance stabilization to a carbanion formed at the benzylic position.

Furthermore, it is a general principle that alkyl fluorides, due to the strength of the C-F bond, are less reactive in nucleophilic substitution (SN1/SN2) reactions compared to other alkyl halides. core.ac.uk When treated with strong nucleophiles or bases, they often favor elimination pathways. core.ac.uk For instance, fluoroalkylanilines have been noted to be unstable in the presence of strong bases at elevated temperatures, which is consistent with the potential for HF elimination. nih.gov

The highly polarized C-H bond of a CF2H group makes it a competent hydrogen bond donor, a property that can influence its reactivity. rsc.org While this compound contains a CF2CH3 group, the electronic effects are related. The acidic nature of protons alpha to fluoroalkyl groups is a well-established phenomenon that can facilitate proton abstraction under basic conditions, initiating an elimination cascade.

| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |

| HF Elimination | E1cB (by analogy) | Carbanion | Base strength, temperature, stability of the carbanion nih.govnih.gov |

| Reaction with strong base | Elimination | Transition state leading to alkene | Strength of the C-F bond, basicity of the reagent core.ac.uknih.gov |

Competition between Nucleophilic and Electrophilic Pathways

The chemical reactivity of this compound is characterized by a duality, where it can participate in both nucleophilic and electrophilic pathways depending on the reaction conditions and the nature of the reacting partners.

The aniline moiety itself provides a source of nucleophilicity through the lone pair of electrons on the nitrogen atom. This nucleophilicity is evident in its reaction with electrophilic species. As discussed previously, the nitrogen of aniline can attack the electrophilic carbon of a [Pd(II)]=CF2 complex. nature.com In photoinduced difluoroalkylation reactions of anilines, the aniline can act as an electron donor, participating in the formation of an electron donor-acceptor (EDA) complex, which is a key step in the mechanistic pathway. acs.org However, the electron-withdrawing nature of the 1,1-difluoroethyl group reduces the electron density on the aromatic ring and the basicity of the amino group compared to unsubstituted aniline, thus modulating its nucleophilic character. Electronically deficient anilines, for example, show lower reactivity in these EDA complex-mediated reactions. acs.org

Conversely, the molecule can be involved in pathways where it or its derivatives act as electrophiles. Transition-metal-catalyzed reactions that proceed through difluorocarbene intermediates highlight this electrophilic potential. The [Pd(II)]=CF2 species is a potent electrophile. nature.com The controllable synthesis of different products from the reaction of arylboronic acids with a difluorocarbene precursor is achieved by switching between reaction conditions that favor either a nucleophilic [Pd(0)]=CF2 or an electrophilic [Pd(II)]=CF2 intermediate. nature.com This demonstrates a clear competition between pathways dictated by the catalytic species.

In the broader context of fluorinated compounds, electrophilic fluorinating reagents are commonly used to introduce fluorine atoms. beilstein-journals.org While this compound is already fluorinated, its subsequent reactions can be influenced by the electrophilic or nucleophilic nature of the reagents it interacts with. For example, in the synthesis of fluorinated propargylic amines, anilines (including electron-poor variants) act as nucleophiles in a copper-catalyzed three-component reaction. researchgate.net This underscores the fundamental nucleophilic character of the aniline nitrogen, even when substituted with an electron-withdrawing group.

The balance between these competing pathways is crucial for controlling the outcome of reactions involving this compound and is a key consideration in the design of synthetic routes utilizing this compound.

| Pathway | Role of this compound/Aniline | Reacting Partner/Catalyst | Example Reaction |

| Nucleophilic | Nucleophile (N-atom) | Electrophilic [Pd(II)]=CF2 | Trapping of the palladium difluorocarbene complex nature.com |

| Nucleophilic | Electron Donor | Ethyl difluoroiodoacetate (in EDA complex) | Photoinduced difluoroalkylation of anilines acs.org |

| Nucleophilic | Nucleophile | Electrophilic alkyne | Copper-catalyzed synthesis of propargylic amines researchgate.net |

| Electrophilic (via intermediate) | Precursor to electrophilic species | Palladium(II) catalyst | Reactions involving an electrophilic [Pd(II)]=CF2 intermediate nature.com |

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Analysis and Purity Assessment

The definitive identification and purity verification of 4-(1,1-difluoroethyl)aniline rely on a suite of advanced spectroscopic methods. These techniques provide a detailed picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR each offering unique and complementary information.

¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For a compound like this compound, one would expect to see distinct signals for the aromatic protons and the methyl group protons of the difluoroethyl substituent. The aromatic protons typically appear as a set of multiplets in the downfield region (around 6.5-7.5 ppm), with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The protons of the methyl group (CH₃) would likely appear as a triplet in the upfield region due to coupling with the two adjacent fluorine atoms.

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbon atom attached to the two fluorine atoms would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹J-CF), a key indicator of the CF₂ group. The aromatic carbons would also display signals in the typical aromatic region, with their chemical shifts influenced by the amino and difluoroethyl groups.

¹⁹F NMR is particularly crucial for fluorinated compounds. In the case of this compound, the two fluorine atoms of the difluoroethyl group are chemically equivalent and would give rise to a single signal. This signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group, providing definitive evidence for the -CF₂CH₃ moiety. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. biophysics.org

A representative, though not identical, example of the detailed data obtained from NMR can be seen in the analysis of similar fluorinated aniline (B41778) derivatives. For instance, in the characterization of (E)-N-benzylidene-4-fluoroaniline, distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra allowed for unambiguous structure confirmation. rsc.org

Table 1: Representative NMR Data for a Fluorinated Aniline Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.47 | s | CH | |

| ¹H | 7.95-7.92 | m | ArH | |

| ¹³C | 162.9 | s | ArC | |

| ¹³C | 122.3 | d | ⁸J(C,F) = 8 | ArCH |

| ¹⁹F | -116.7 | s | ArF |

Data is for (E)-N-benzylidene-4-fluoroaniline and is illustrative of the type of data obtained for fluorinated anilines. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₉F₂N. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. Predicted m/z values for various adducts of this compound hydrochloride have been calculated, such as [M+H]⁺ at 158.07759 m/z and [M+Na]⁺ at 180.05953 m/z. uni.lu Experimental HRMS analysis of related compounds has demonstrated the ability to confirm calculated molecular formulas with high accuracy. rsc.orgacs.org

Computational Chemistry for Molecular Understanding

Computational chemistry offers a powerful lens through which to examine the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These theoretical approaches provide insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict a variety of properties:

Electronic Structure: DFT can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Reactivity: The energies of the HOMO and LUMO can be used to estimate the molecule's ionization potential and electron affinity, providing insights into its behavior as an electron donor or acceptor in chemical reactions.

Spectroscopic Parameters: DFT methods can be used to predict NMR chemical shifts and coupling constants. Comparing these predicted values with experimental data can aid in the definitive assignment of NMR signals and provide further confidence in the determined structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were to be investigated as a potential ligand for a biological target, such as an enzyme or receptor, molecular docking simulations could be used to:

Identify potential binding sites on the target protein.

Predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Guide the design of more potent and selective analogs.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-target complex over time and to observe any conformational changes that may occur upon binding. These simulations provide a dynamic picture of the interaction, which is often more representative of the biological system than the static image provided by docking alone.

Mechanistic Pathways and Energy Profile Calculations

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. For instance, in the context of its synthesis, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathway and the calculation of activation energies, providing a deeper understanding of the reaction kinetics. One example of a relevant reaction class is the photoinduced difluoroalkylation of anilines, where mechanistic studies have elucidated the roles of radical intermediates and electron transfer processes. acs.org By applying similar computational approaches to reactions involving this compound, a detailed, step-by-step understanding of the transformation can be achieved.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies focused on this compound. As of the latest available data, there are no published research articles that detail the development of QSAR models or the generation of pharmacophore hypotheses for this particular compound or a closely related series of analogs.

While QSAR and pharmacophore modeling are common in drug discovery and materials science for series of aniline derivatives, the absence of such studies for this compound suggests that this compound has not yet been the focus of extensive structure-activity relationship analysis. Such studies would typically require a dataset of multiple, structurally related compounds with corresponding biological or property data, which does not appear to be publicly available.

Future research in this area would be necessary to elucidate the specific structural features of the this compound scaffold that are critical for any potential biological activity or material properties.

Applications in Pharmaceutical, Agrochemical, and Material Science Research

Building Blocks in Pharmaceutical Development

In the realm of pharmaceutical development, 4-(1,1-Difluoroethyl)aniline is a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The introduction of the difluoroethyl group into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles.

Fluorinated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. nih.gove-bookshelf.de this compound provides a valuable starting point for the synthesis of such scaffolds.

Quinolines: The aniline (B41778) moiety of this compound can readily participate in classic quinoline (B57606) synthesis reactions, such as the Conrad-Limpach or Gould-Jacobs reactions. nih.govnih.gov For instance, condensation of this compound with a β-ketoester or a related three-carbon component can lead to the formation of a quinoline ring system bearing a 1,1-difluoroethyl substituent. A routine synthesis to create a 4-anilinoquinoline kinase inhibitor motif involves the use of a difluoromethyl group on the aniline substitution. researchgate.net The presence of the difluoroethyl group can modulate the electronic properties and conformation of the resulting quinoline, potentially leading to improved binding affinity and selectivity for a target protein.

Triazolopyrimidines: This class of fused heterocyclic compounds is known for a diverse range of biological activities. The synthesis of substituted triazolopyrimidines can be achieved through the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. This compound can be incorporated into this scaffold, for example, by first being used to synthesize a substituted pyrimidine (B1678525) which is then fused with a triazole ring. The resulting 4-(1,1-difluoroethyl)phenyl-substituted triazolopyrimidines are then evaluated for their potential as therapeutic agents. nih.govresearchgate.net

| Heterocyclic Scaffold | Synthetic Methodologies | Key Features of Fluorination |

| Quinolines | Conrad-Limpach, Gould-Jacobs, Friedländer Synthesis nih.govnih.gov | Enhanced metabolic stability, altered pKa, improved binding interactions |

| Triazolopyrimidines | Condensation and cyclization reactions nih.govresearchgate.net | Increased lipophilicity, potential for hydrogen bonding interactions |

The primary amine group of this compound allows for its incorporation into peptide and nucleoside structures, leading to the formation of analogues with potentially enhanced properties.

Pseudopeptides: In the design of pseudopeptides, which are peptidomimetics with altered backbones, this compound can be used to replace a natural amino acid residue. The aromatic ring and the difluoroethyl group introduce a rigid, lipophilic element that can influence the secondary structure of the peptide and its interaction with a biological target.

Nucleoside Analogues: While less common, the aniline can be used as a precursor to synthesize modified nucleobases. The resulting nucleoside analogues containing the 4-(1,1-difluoroethyl)phenyl moiety could be investigated for their potential as antiviral or anticancer agents.

The this compound scaffold is particularly relevant in the development of kinase inhibitors. Many kinase inhibitors possess an aniline or anilino-heterocyclic core structure that is crucial for their binding to the ATP-binding site of the kinase. The incorporation of a difluoromethyl group is a known strategy in the design of kinase inhibitors. researchgate.net

By using this compound in the synthesis, researchers can introduce the difluoroethyl group into a key position of the inhibitor, potentially leading to:

Improved Potency: The fluorine atoms can engage in favorable interactions with the protein, such as hydrogen bonding or dipole-dipole interactions.

Enhanced Selectivity: The specific size and electronics of the difluoroethyl group can help to achieve selectivity for a particular kinase over others.

Favorable Pharmacokinetic Properties: The group can block metabolic pathways, leading to a longer half-life in the body.

| Therapeutic Agent Class | Role of this compound | Potential Advantages |

| Kinase Inhibitors | Core building block for the inhibitor scaffold | Improved potency, enhanced selectivity, favorable pharmacokinetics |

| Other Therapeutic Agents | Introduction of a fluorinated aromatic moiety | Increased metabolic stability, modulation of lipophilicity |

Agrochemical Innovation

The principles of medicinal chemistry often translate to the design of modern agrochemicals. The introduction of fluorine into pesticides can lead to increased efficacy and better environmental profiles.

In the agrochemical industry, there is a continuous search for new active ingredients with improved performance and safety. This compound can be used as a starting material for the synthesis of novel herbicides and fungicides. The difluoroethylphenyl moiety can be a key component of the pharmacophore responsible for the biological activity. For example, it can be incorporated into structures that inhibit essential enzymes in weeds or fungi, leading to their demise. The presence of the difluoroethyl group can enhance the uptake and transport of the compound within the target organism and also increase its resistance to metabolic degradation.

Contributions to Material Science

The unique electronic and physical properties of fluorinated compounds also make them of interest in material science. While less explored than its applications in life sciences, this compound has potential as a monomer or an additive in the creation of specialized polymers and other materials. The high polarity of the C-F bond and the stability of the difluoroethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or dielectric properties to the resulting materials.

Incorporation into Polymers for Modulating Thermal Stability and Hydrophobicity

The introduction of fluorine-containing groups into polymer structures is a well-established strategy for enhancing their performance characteristics. The 1,1-difluoroethyl group in this compound offers a unique combination of polarity and steric effects that can significantly influence the properties of polymers into which it is incorporated.

The hydrophobicity, or water-repelling nature, of a polymer is another critical property that can be tailored by the inclusion of fluorinated moieties. The low surface energy of fluorine atoms leads to reduced wettability and moisture absorption. It is anticipated that the integration of this compound into a polymer backbone would increase the contact angle of water on the polymer surface, a key indicator of hydrophobicity. This enhanced hydrophobicity is advantageous in applications where resistance to moisture and environmental degradation is paramount. For instance, in the field of protective coatings and advanced textiles, a higher degree of hydrophobicity can lead to improved durability and performance.

The modification of aniline monomers with various substituents has been shown to directly impact the characteristics of the resulting polymers. rsc.org The steric and electronic effects of the substituent play a crucial role in determining the polymer's morphology, solubility, and electrical properties. rsc.org In the case of this compound, the difluoroethyl group is expected to influence the polymer's chain packing and intermolecular forces, thereby affecting its macroscopic properties.

Synthesis of Building Blocks for Advanced Materials

Beyond its direct incorporation into polymers, this compound serves as a versatile intermediate in the synthesis of more complex molecules, or "building blocks," for advanced materials. The aniline functional group provides a reactive site for a variety of chemical transformations, allowing for the construction of elaborate molecular architectures.

The development of sustainable and mild protocols for the fluoroalkylation of organic backbones is a subject of current interest in chemical organic synthesis. nih.gov These methods provide access to a wide range of difluoroalkyl anilines, which are valuable precursors for more sophisticated molecules. nih.gov The presence of the difluoroethyl group can alter the chemical properties of these molecules, including their reactivity, stability, and lipophilicity. nih.gov

In the context of advanced materials, these tailored building blocks can be used to create liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The unique electronic properties conferred by the difluoroethyl group can influence the optical and electronic behavior of the final material.

Furthermore, the synthesis of aniline derivatives is fundamental to the production of a vast array of specialty chemicals. urfu.ru The ability to modify the aniline structure, for instance by introducing a 1,1-difluoroethyl group, allows for the fine-tuning of the properties of these downstream products.

While specific examples of advanced materials synthesized directly from this compound are not extensively detailed in the available literature, the principles of synthetic chemistry and materials science strongly suggest its potential as a valuable precursor. The strategic placement of the difluoroethyl group on the aniline ring provides a powerful tool for chemists to design and create new materials with tailored properties for a wide range of applications.

Biological Activity and Structure Activity Relationship Sar Investigations

Comprehensive SAR Studies of 4-(1,1-Difluoroethyl)aniline Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For derivatives of this compound, these studies have focused on the specific contributions of the difluoroethyl moiety and the broader effects of fluorine substitution.

The 1,1-difluoroethyl group significantly alters key pharmacokinetic properties of the parent molecule. The closely related difluoromethyl (CF₂H) group is often considered a bioisostere of hydroxyl, thiol, or amide groups and can act as a "lipophilic hydrogen bond donor". researchgate.netnih.gov This property can enhance binding affinity to target proteins, improve membrane permeability, and increase bioavailability. researchgate.net

Lipophilicity, a critical parameter for drug absorption and distribution, is directly influenced by fluorination. pg.edu.pl While generally considered a lipophilicity-enhancing group, the actual effect of the difluoromethyl group can vary, with experimental ΔlogP values (the difference in lipophilicity between the fluorinated compound and its methyl analog) ranging from -0.1 to +0.4. researchgate.netnih.gov This variability underscores the context-dependent impact of fluorine substitution. nih.gov For instance, ArOCF₂H compounds tend to exhibit higher permeability and lower lipophilicity compared to their ArOCF₃ counterparts. mdpi.com The strategic incorporation of fluorine can also modulate a molecule's interaction with efflux pumps like P-glycoprotein (P-gp), which is a major factor in determining bioavailability. acs.org

Table 1: Physicochemical Properties Influenced by the Difluoromethyl Group

| Property | Impact of Difluoromethyl (CF₂H) Group | Reference |

|---|---|---|

| Bioisosterism | Can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. | researchgate.netmdpi.com |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor, similar in scale to thiophenol and aniline (B41778). | researchgate.netnih.gov |

| Lipophilicity (logP) | Generally enhances lipophilicity, though the effect is context-dependent (ΔlogP vs -CH₃ ranges from -0.1 to +0.4). | researchgate.netnih.gov |

| Permeability | Can enhance membrane permeability. | researchgate.net |

| Bioavailability | Can lead to improved bioavailability. | researchgate.net |

The substitution of hydrogen with fluorine can have profound, though not always predictable, effects on a molecule's biological efficacy. nih.gov Fluorine's high electronegativity and small size can alter a compound's conformation, electronic distribution, and metabolic stability. nih.gov This can either enhance or diminish the interaction with a biological target.

In some cases, fluorine substitution is detrimental to activity. For example, replacing a hydroxyl group with fluorine in certain cannabinoid analogs resulted in a significant decrease in CB1 receptor binding affinity. nih.gov Conversely, in other contexts, fluorination is key to potency. Studies on dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors found that the most potent compounds were those bearing multiple fluorine atoms on the phenyl ring. unito.it Fluorine atoms can enhance interactions within hydrophobic binding pockets and stabilize the bioactive conformation of the molecule. unito.it Furthermore, fluorine can be strategically placed to block sites of metabolic oxidation, thereby increasing the compound's half-life and duration of action. rsc.org For example, introducing fluorine at positions 17 or 21 of steroid cores effectively blocked the hydroxylation reactions catalyzed by cytochrome P450 enzymes CYP17A1 and CYP21A2, respectively. rsc.org

Pharmacological and Biological Screenings

Derivatives incorporating the aniline scaffold have been subjected to a variety of pharmacological and biological screenings to determine their therapeutic potential across different disease areas.

Aniline derivatives have served as starting materials for the synthesis of novel antimicrobial agents. Tetracyclic quinobenzothiazine derivatives, synthesized from various aniline precursors, have demonstrated significant antibacterial activity. nih.gov These compounds were effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), as well as against Mycobacterium species. nih.gov The activity of some derivatives was comparable to established antibiotics such as oxacillin (B1211168) and rifampicin. nih.gov Additionally, certain succinate (B1194679) dehydrogenase inhibitors derived from iodoaniline have shown potent antifungal activity. acs.org

Table 2: Antimicrobial Activity of Selected Quinobenzothiazine Derivatives

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | MRSA 146/15 MIC (µg/mL) | M. smegmatis ATCC 700084 MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 6a | 3.9 | 3.9 | 0.98 | nih.gov |

| 6d | 3.9 | 3.9 | 1.95 | nih.gov |

| 6j | 1.95 | 1.95 | 0.98 | nih.gov |

| Oxacillin | 0.49 | 125 | >250 | nih.gov |

| Rifampicin | 0.003 | 0.006 | 0.49 | nih.gov |

The anticancer potential of aniline-based compounds has been explored against a range of human cancer cell lines. Novel chalcone-thienopyrimidine hybrids have exhibited moderate to robust cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. nih.gov Some of these compounds showed greater potency than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Similarly, the repurposed anti-inflammatory drug sulfadiazine (B1682646) has demonstrated anticancer effects in HepG2 and MCF-7 cells. nih.gov In the realm of hematological cancers, derivatives designed as IKZF1/2/3 degraders have shown potent antiproliferative effects against cell lines such as MV-4-11 (Acute Myeloid Leukemia) and WSU-DLCL-2 (Diffuse Large B-cell Lymphoma). acs.org

Table 3: In Vitro Anticancer Activity of Selected Compounds

| Compound/Drug | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chalcone Derivative 3b | HepG2 | 4.80 ± 0.3 | nih.gov |

| Chalcone Derivative 3g | HepG2 | 6.50 ± 0.4 | nih.gov |

| Chalcone Derivative 3b | MCF-7 | 5.20 ± 0.3 | nih.gov |

| Chalcone Derivative 3g | MCF-7 | 7.60 ± 0.5 | nih.gov |

| 5-Fluorouracil | HepG2 | 8.20 ± 0.6 | nih.gov |

| 5-Fluorouracil | MCF-7 | 10.40 ± 0.8 | nih.gov |

| Sulfadiazine | HepG2 | 245.69 ± 4.1 | nih.gov |

| Sulfadiazine | MCF-7 | 215.68 ± 3.8 | nih.gov |

The aniline moiety is present in numerous enzyme inhibitors. The metabolism of an α,α-difluoroethyl thioether motif by the fungus Cunninghamella elegans, a model for mammalian drug metabolism, showed oxidation to sulfoxide (B87167) and sulfone, suggesting interaction with cytochrome P450 (CYP) enzymes. beilstein-journals.org However, some pleuromutilin (B8085454) derivatives have shown significant inhibition of human CYP enzymes, which can be an undesirable characteristic for a drug candidate. nih.gov

A particularly important target for aniline-based inhibitors is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making DHODH a validated target for cancer therapy. nih.govresearchgate.net Numerous studies have shown that inhibitors of DHODH can induce differentiation and apoptosis in acute myeloid leukemia (AML) cells. nih.govnih.govrsc.org A molecular modeling study of fluorinated biphenyl (B1667301) derivatives that inhibit DHODH suggested that the potency of these analogs is enhanced by interactions within the enzyme's hydrophobic ubiquinone channel, a binding mode stabilized by the fluorine atoms. unito.it

Table 4: Enzyme Inhibitory Activity of Selected Compounds

| Compound Class/Drug | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Fluorinated Biphenyl Analogs | Dihydroorotate dehydrogenase (DHODH) | Potent inhibition noted | unito.it |

| PYRUB-SO Derivatives | Dihydroorotate dehydrogenase (DHODH) | 12-31 nM | rsc.org |

| Lefamulin | Cytochrome P450 3A4 (CYP3A4) | < 5 µM | nih.gov |

| Compound A12 | Succinate dehydrogenase | 3.58 µM | acs.org |

| Compound A16 | Succinate dehydrogenase | 2.22 µM | acs.org |

Mechanistic Basis of Biological Action

Molecular Interactions with Biological Targets (e.g., hydrogen bonding, non-covalent interactions)

The activity of aniline derivatives is often governed by a range of non-covalent interactions, which are critical for maintaining the three-dimensional structure of large molecules like proteins and nucleic acids. wikipedia.org These interactions, though individually weak, collectively contribute to the specific and transient binding of small molecules to biological targets. wikipedia.org Key interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgnih.gov

Hydrogen Bonding: The aniline -NH group is a potential hydrogen bond donor. In studies of 4-anilino-5-fluoroquinazolines, a model system for studying weak interactions, the aniline NH proton is forced into close proximity with a nearby fluorine atom, resulting in an intramolecular NH···F hydrogen bond. escholarship.org This interaction was characterized by NMR spectroscopy and theoretical calculations, confirming that fluorine can act as a weak hydrogen bond acceptor. escholarship.org The strength of such hydrogen bonds can be modulated by electronic effects of other substituents on the aniline ring. escholarship.org The highly polarized C-H bond in a difluoromethyl group (as in -OCF₂H) can also act as a hydrogen bond donor, a property that could be relevant to the difluoroethyl group. mdpi.com

Other Non-Covalent Interactions: Aniline-based inhibitors have been shown to bind to biological targets through a variety of non-covalent forces. In the case of influenza virus hemagglutinin (HA) inhibitors, molecular dynamics simulations revealed a binding site where the aniline moiety interacts with the protein. nih.gov Similarly, the fluorescent probe 8-anilino-1-naphthalene sulfonate (ANS) binds to the enzyme MurA, where it is sandwiched between specific amino acid residues, inducing a conformational change in the protein. nih.gov These interactions are crucial for the molecule's ability to act as a sensor for changes during the enzyme's catalytic cycle. nih.gov

| Interaction Type | Example System | Description |

| Hydrogen Bonding | 4-Anilino-5-fluoroquinazolines | The aniline NH proton forms a weak intramolecular hydrogen bond with a neighboring fluorine atom (NH···F). escholarship.org |

| Hydrophobic & van der Waals Interactions | Aniline-based influenza HA inhibitors | The aniline portion of the inhibitor fits into a binding pocket on the hemagglutinin protein, contributing to the overall binding affinity. nih.gov |

| Multiple Non-Covalent Interactions | 8-Anilino-1-naphthalene sulfonate (ANS) with MurA | ANS is held in a specific binding site by interactions with multiple residues, including Arg-91 and Pro-112, leading to a structural change in the protein. nih.gov |

Influence on Enzymatic Activity and Receptor Binding

Derivatives containing the aniline scaffold have demonstrated significant inhibitory effects against a variety of enzymes and receptors, highlighting the versatility of this chemical moiety in drug design.

Enzyme Inhibition:

Receptor Tyrosine Kinases (RTKs): 4-Anilinoquinazolines are potent inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, particularly KDR and Flt-1. nih.gov These compounds can achieve nanomolar inhibitory concentrations (IC₅₀) against KDR. nih.gov

Succinate Dehydrogenase (SDH): A series of compounds containing a diphenylacetylene (B1204595) fragment, which links to an aniline moiety, were identified as succinate dehydrogenase inhibitors with antifungal properties. acs.org The most potent of these compounds had IC₅₀ values for SDH inhibition that were superior to the commercial fungicide fluxapyroxad. acs.org

Tubulin Polymerization: Certain 7-anilino triazolopyrimidine derivatives act as potent antimicrotubule agents by inhibiting tubulin polymerization. mdpi.com The most active compounds in this series inhibited tubulin polymerization about twice as effectively as the known agent combretastatin (B1194345) A-4. mdpi.com

Receptor Binding:

Influenza Hemagglutinin (HA): Two series of aniline derivatives were identified as inhibitors of influenza A virus by interfering with the low pH-induced membrane fusion mediated by hemagglutinin. nih.gov Molecular docking and resistance studies pinpointed a specific binding cavity on the HA protein, underscoring its relevance for drug design. nih.gov

| Target | Compound Class | Observed Effect | IC₅₀ Values |

| VEGF Receptor (KDR) | 4-Anilinoquinazolines | Potent tyrosine kinase inhibition. nih.gov | 0.001-0.04 µM nih.gov |

| Succinate Dehydrogenase | Diphenylacetylene-aniline derivatives | Enzyme inhibition, leading to antifungal activity. acs.org | 2.22 - 3.58 µM acs.org |

| Tubulin Polymerization | 7-Anilino triazolopyrimidines | Inhibition of microtubule formation. mdpi.com | Mean IC₅₀ of 83-101 nM for cell proliferation mdpi.com |

| Influenza Hemagglutinin | Aniline derivatives | Inhibition of virus-mediated membrane fusion. nih.gov | N/A |

Cellular Mechanisms of Action (e.g., apoptosis induction, cell proliferation inhibition)

The enzymatic and receptor-level interactions of aniline derivatives translate into significant effects on cellular processes, most notably the inhibition of cell growth and the induction of programmed cell death (apoptosis).

Cell Proliferation Inhibition: Many aniline-containing compounds exhibit potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Anilino-fluoroquinolones have shown inhibitory effects on the viability of cancer cell lines such as breast (MCF7, T47D), pancreatic (PANC1), and prostate (PC3) cancers, with some derivatives showing IC₅₀ values below 50 µM. nih.gov

A series of 4-anilinoquinolinylchalcone derivatives demonstrated cytotoxicity against breast cancer cells (MDA-MB-231) with IC₅₀ values as low as 0.11 µM. nih.gov

7-Anilino triazolopyrimidines displayed broad antiproliferative activity against a panel of cancer cell lines including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer, with the most potent compounds having mean IC₅₀ values in the nanomolar range. mdpi.com

Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis.

The 4-anilinoquinolinylchalcone derivative 4a was found to cause apoptosis in breast cancer cells, which was associated with the activation of caspases 3 and 7. nih.gov

Aniline-containing compounds have been shown to enhance radiation-induced apoptosis in human lung cancer cells. nih.gov

Potent 7-anilino triazolopyrimidine derivatives that inhibit tubulin lead to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death through the mitochondrial pathway. mdpi.com

Other Cellular Mechanisms:

Autophagy Impairment: In some contexts, aniline derivatives can modulate autophagy, a cellular degradation process. One study found that the compound TFPA enhanced camptothecin-induced cell death in non-small cell lung cancer (NSCLC) cells by impairing the autophagy response. nih.gov

| Cellular Mechanism | Compound Class | Cell Line(s) | Key Findings |

| Proliferation Inhibition | Anilino-fluoroquinolones | MCF7, PANC1, PC3 | Reduced cell viability with IC₅₀ values <50 µM. nih.gov |

| Proliferation Inhibition | 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | Potent cytotoxicity with IC₅₀ of 0.11 µM for the lead compound. nih.gov |

| Apoptosis Induction | 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | Triggered ROS-dependent activation of caspases 3/7. nih.gov |

| Cell Cycle Arrest & Apoptosis | 7-Anilino triazolopyrimidines | HeLa (Cervical) | Interaction with tubulin led to G2/M arrest and subsequent apoptosis. mdpi.com |

| Autophagy Impairment | Aniline-TFPA | NSCLC | Enhanced chemotherapy-induced cell death by modulating autophagy. nih.gov |

Broader Impact and Future Perspectives in Research

Advancements in Sustainable Fluorination Chemistry

The development of environmentally benign and sustainable methods for introducing fluorine-containing groups into organic molecules is a key area of modern chemical research. nih.gov Traditional fluorination methods often require harsh reagents and conditions. However, recent advancements are providing milder and more sustainable alternatives for the synthesis of compounds like 4-(1,1-difluoroethyl)aniline.

One promising approach involves photoinduced, transition-metal-free methods for the preparation of difluoroalkyl anilines. nih.govacs.orgnih.gov These methods utilize visible light and an organic photocatalyst, such as Eosin Y, to generate the necessary radical intermediates under mild conditions. acs.orgnih.gov Another innovative strategy is the formation of an electron donor-acceptor (EDA) complex between anilines and a difluoroalkylating agent, which can also be activated by light, avoiding the need for metal catalysts altogether. nih.govacs.orgnih.gov These techniques represent a significant step towards greener chemical synthesis. nih.gov

Table 1: Comparison of Sustainable Difluoroalkylation Methods for Anilines

| Method | Catalyst/Promoter | Energy Source | Key Features | Reference |

|---|---|---|---|---|

| Organophotocatalysis | Eosin Y | Visible Light (e.g., 525 nm) | Transition-metal-free, mild conditions, works well for electron-rich anilines. | acs.orgnih.gov |

Emerging Methodologies for Site-Selective Fluorination in Complex Systems

Achieving site-selectivity—the ability to introduce a functional group at a specific position in a complex molecule—is a major challenge in organic synthesis. youtube.comumich.edu The development of methods for the selective installation of the 1,1-difluoroethyl group onto an aniline (B41778) ring is crucial for accessing specific isomers like this compound and for the late-stage functionalization of complex drug candidates. umich.eduyoutube.com

Transition metal catalysis is a powerful tool for achieving such selectivity. For instance, ruthenium(II)-catalyzed C-H difluoroalkylation allows for the selective modification of aniline derivatives at the para- or meta-positions, guided by a removable pyrimidyl auxiliary group. nih.gov This directed approach enables the precise construction of specifically substituted anilines. nih.gov

Another emerging strategy is the copper-mediated 1,1-difluoroethylation of diaryliodonium salts. cas.cn This method uses a pre-formed "(1,1-difluoroethyl)trimethylsilane" (TMSCF2CH3) reagent to generate a highly reactive copper species ("CuCF2CH3") that can efficiently transfer the difluoroethyl group to an aromatic ring under mild conditions. cas.cn These catalyst-controlled reactions provide powerful tools for synthesizing complex molecules with high precision. cas.cnnih.gov

Untapped Potential in Drug Discovery and Material Science

The unique properties imparted by the 1,1-difluoroethyl group make it an attractive substituent in the design of new pharmaceuticals and advanced materials. cas.cnresearchgate.net

In drug discovery , the replacement of common functional groups with fluorinated analogues is a widely used strategy to enhance a drug's pharmacological profile. nih.govcresset-group.com The 1,1-difluoroethyl group can act as a bioisostere of a methoxy (B1213986) group, offering similar steric properties but with altered electronics and increased metabolic stability. cas.cn This can lead to improved potency and a better pharmacokinetic profile. cas.cn While anilines are present in many drugs, they can sometimes be associated with metabolic instability or toxicity; modifying the aniline ring with groups like -CF2CH3 can help mitigate these issues while fine-tuning the molecule's interaction with its biological target. cresset-group.com The incorporation of fluorinated groups is a common practice in the development of pharmaceuticals and agrochemicals. nih.gov

In material science , aniline and its derivatives are fundamental building blocks for conducting polymers like polyaniline. preprints.orgurfu.rursc.org The properties of these polymers can be tuned by incorporating different substituents onto the aniline ring. rsc.orgresearchgate.net Introducing the 1,1-difluoroethyl group could lead to new polymers with modified electronic properties, thermal stability, and solubility. researchgate.net Research into fluorinated polyanilines has shown that the level of fluorination can be controlled to modulate the material's properties for applications such as gas sensors. researchgate.net Copolymers of aniline and other functionalized anilines are being explored for use in organic electronic devices, and the inclusion of fluorinated fragments represents a promising avenue for creating novel functional materials. urfu.ru

Interdisciplinary Research Opportunities

The study of fluorinated compounds like this compound inherently bridges multiple scientific fields, creating numerous opportunities for interdisciplinary collaboration. nih.govpreprints.org

The intersection of organic synthesis, medicinal chemistry, and chemical biology is particularly fertile ground. nih.govacs.org Synthetic chemists develop new methods for creating these molecules, which are then evaluated by medicinal chemists and chemical biologists for their potential as therapeutic agents. nih.govacs.org For example, understanding how the fluorine atoms in this compound influence non-covalent interactions, such as hydrogen and halogen bonds, is crucial for designing drugs that bind effectively to their protein targets. researchgate.net This requires a combination of synthetic, crystallographic, and computational studies. researchgate.net

Furthermore, the development of new materials based on this compound for applications in electronics or as sensors requires collaboration between organic chemists, polymer scientists, and materials engineers. urfu.ruresearchgate.net The synthesis of novel monomers and their polymerization must be guided by the desired physical and electronic properties of the final material, representing a convergence of molecular design and materials science. preprints.orgurfu.ru

Q & A

Basic: What are the optimal synthetic routes for 4-(1,1-Difluoroethyl)aniline, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound can be achieved via transition-metal-catalyzed difluoroethylation using 1,1-difluoroethyl chloride as a reagent. A typical protocol involves:

- Buchwald-Hartwig coupling of 4-bromoaniline with 1,1-difluoroethyl chloride under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Purity validation using HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -120 to -125 ppm for CF₂ group) .

Advanced: How does the electronic effect of the 1,1-difluoroethyl group influence the reactivity of the aniline moiety in cross-coupling reactions?

Methodological Answer: